molecular formula C8H15N3 B13184545 Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine

Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine

Cat. No.: B13184545
M. Wt: 153.22 g/mol
InChI Key: JEWPNUGWPDXQTP-UHFFFAOYSA-N
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Description

Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of glyoxal with ammonia and an aldehyde, followed by alkylation reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of imidazole derivatives often employs solvent-free synthesis techniques to minimize environmental impact. These methods include A3 and KA2 coupling reactions, which are green approaches to synthesizing such compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and specificity for certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-methyl-1-(1-propan-2-ylimidazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-7(2)11-5-8(4-9-3)10-6-11/h5-7,9H,4H2,1-3H3

InChI Key

JEWPNUGWPDXQTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1)CNC

Origin of Product

United States

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